molecular formula C11H11N3O B1629119 (2-(Phenylamino)pyrimidin-5-yl)methanol CAS No. 864172-94-1

(2-(Phenylamino)pyrimidin-5-yl)methanol

Cat. No.: B1629119
CAS No.: 864172-94-1
M. Wt: 201.22 g/mol
InChI Key: IQMKUEYDTWZFSH-UHFFFAOYSA-N
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Description

(2-(Phenylamino)pyrimidin-5-yl)methanol: is a heterocyclic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol This compound features a pyrimidine ring substituted with a phenylamino group at the 2-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Phenylamino)pyrimidin-5-yl)methanol typically involves the reaction of 2-aminopyrimidine with benzaldehyde under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 2-aminopyrimidine attacks the carbonyl carbon of benzaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Phenylamino)pyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: (2-(Phenylamino)pyrimidin-5-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of diverse chemical products.

Mechanism of Action

The mechanism of action of (2-(Phenylamino)pyrimidin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The phenylamino and hydroxymethyl groups can interact with the active sites of proteins, leading to modulation of their function .

Comparison with Similar Compounds

  • (2-(Phenylamino)pyrimidin-4-yl)methanol
  • (2-(Phenylamino)pyrimidin-6-yl)methanol
  • (2-(Phenylamino)pyrimidin-5-yl)ethanol

Uniqueness: (2-(Phenylamino)pyrimidin-5-yl)methanol is unique due to the specific positioning of the phenylamino and hydroxymethyl groups on the pyrimidine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(2-anilinopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMKUEYDTWZFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631067
Record name (2-Anilinopyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864172-94-1
Record name (2-Anilinopyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (0.590 g, 2.42 mmol) obtained in Step 2 was dissolved in toluene (25 mL). After cooling to −78° C., a 1 mol/L diisobutyl aluminum hydride-toluene solution (7.30 mL, 7.30 mmol) was added to the solution, followed by stirring at −78° C. for 3 hours. The reaction mixture was added with ethyl acetate followed by stirring vigorously at room temperature. The mixture was sequentially washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=50:1) to obtain 5-hydroxymethyl-2-(phenylamino)pyrimidine (386 mg, 79%).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride toluene
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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